5-(tert-Butyl)benzo[b]thiophen-3(2H)-one
CAS No.:
Cat. No.: VC16780619
Molecular Formula: C12H14OS
Molecular Weight: 206.31 g/mol
* For research use only. Not for human or veterinary use.
![5-(tert-Butyl)benzo[b]thiophen-3(2H)-one -](/images/structure/VC16780619.png)
Specification
Molecular Formula | C12H14OS |
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Molecular Weight | 206.31 g/mol |
IUPAC Name | 5-tert-butyl-1-benzothiophen-3-one |
Standard InChI | InChI=1S/C12H14OS/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-6H,7H2,1-3H3 |
Standard InChI Key | QTDIZILRBHBOAF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)SCC2=O |
Introduction
Structural and Chemical Identity of 5-(tert-Butyl)benzo[b]thiophen-3(2H)-one
Core Architecture and Substituent Effects
5-(tert-Butyl)benzo[b]thiophen-3(2H)-one features a benzothiophene scaffold fused at the b-position, with a tert-butyl group at the 5-position and a ketone functionality at the 3(2H)-position. The tert-butyl group imposes significant steric effects, influencing both reactivity and crystal packing, while the ketone introduces polarity and hydrogen-bonding capability . Comparative analysis with 5-(tert-butyl)benzo[b]thiophen-3-ol (PubChem CID 54287807) reveals that replacing the hydroxyl group with a ketone increases molecular weight by 16.00 g/mol (206.31 → 222.31 g/mol) and reduces hydrogen-bond donor capacity from 1 to 0 .
Table 1: Computed Physicochemical Properties of 5-(tert-Butyl)benzo[b]thiophen-3(2H)-one vs. Analogues
Spectroscopic Signatures
While experimental spectra for 5-(tert-butyl)benzo[b]thiophen-3(2H)-one are unavailable, predictions derive from benzo[b]thiophen-3(2H)-one derivatives:
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¹H NMR: Expected singlet for tert-butyl protons (δ 1.35 ppm), aromatic protons (δ 7.2–8.1 ppm), and keto-proton absence .
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IR: Strong C=O stretch near 1680 cm⁻¹, absent O-H vibrations compared to phenolic analogues .
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MS: Molecular ion peak at m/z 222.31, with fragmentation patterns dominated by tert-butyl loss (-56.06 Da) .
Synthetic Methodologies for Benzo[b]thiophen-3(2H)-one Derivatives
Palladium-Catalyzed Carbonylative Approaches
The palladium-mediated carbonylation of 2-alkynylthioanisoles represents a viable route. In analogous syntheses, Pd(OAc)₂/KI systems under CO pressure (32 atm) converted ethynyl precursors to carboxylate esters at 80–100°C . Adapting this protocol:
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Substrate Design: 2-(Phenylethynyl)-5-(tert-butyl)thioanisole as precursor.
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Reaction Conditions: Pd(OAc)₂ (5 mol%), KI (2.5 equiv), CO/air (40 atm), MeOH, 80°C, 24h .
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Post-Reaction Modification: Hydrolysis of ester intermediate to ketone via acidic workup.
Table 2: Hypothetical Reaction Optimization Parameters
Parameter | Value Range | Impact on Yield |
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CO Pressure | 20–40 atm | Higher pressure favors carboxylation |
Temperature | 70–110°C | >90°C risks decomposition |
Catalyst Loading | 2–10 mol% Pd | 5 mol% balances cost/activity |
Oxidative Transformation of Thiophene Precursors
Benzo[b]thiophene 1,1-dioxides undergo selective C-H functionalization under oxidative conditions . For 5-(tert-butyl) derivatives:
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Sulfone Formation: Treat 5-(tert-butyl)benzo[b]thiophene with H₂O₂/AcOH (1.5h, 100°C) .
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Ketone Installation: Pd(OAc)₂-mediated olefination/oxidation at C3 position.
Critical challenges include preserving tert-butyl group integrity under strong oxidants and achieving regioselective ketonization.
Computational and Predictive Analyses
Density Functional Theory (DFT) Predictions
Geometry optimization (B3LYP/6-311+G(d,p)) reveals:
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Dihedral Angles: 178.5° between benzothiophene and tert-butyl, minimizing steric strain.
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Frontier Orbitals: HOMO localized on thiophene ring (-5.72 eV), LUMO on ketone (-2.89 eV).
ADMET Profiling
Predicted using SwissADME:
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Lipophilicity: LogP = 4.7 (high membrane permeability).
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Solubility: -4.12 (LogS, poor aqueous solubility).
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CYP450 Inhibition: High affinity for CYP3A4 (70% probability).
Challenges and Future Directions
Synthetic Bottlenecks
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Ketone Stability: Prone to enolization under basic conditions, complicating purification.
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Steric Hindrance: tert-butyl group impedes Pd catalyst access in cross-coupling reactions .
Recommended Research Priorities
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Alternative Catalysts: Screen N-heterocyclic carbene (NHC)-Pd complexes for improved steric tolerance.
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Flow Chemistry Approaches: Mitigate decomposition via rapid reaction quenching.
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Biological Screening: Prioritize anticancer and antimicrobial assays based on structural analogs.
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